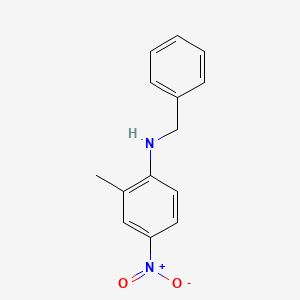

2-Chloro-1-(pentamethylphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chlorinated ethanone derivatives can involve chlorination reactions, as seen in the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, where chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one was achieved using POCl3 reagent . Similarly, the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone was described as a one-pot reaction involving dichloroacetyl chloride . These methods could potentially be adapted for the synthesis of "2-Chloro-1-(pentamethylphenyl)ethanone" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of chlorinated ethanones is often confirmed using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy . For instance, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was determined using single-crystal XRD . These techniques could be employed to determine the molecular structure of "2-Chloro-1-(pentamethylphenyl)ethanone" and to confirm the position of the chloro substituent and the pentamethylphenyl group.

Chemical Reactions Analysis

The reactivity of chlorinated ethanones can be inferred from studies on similar compounds. For example, the compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone was used as a photoremovable protecting group for carboxylic acids, indicating that the ethanone moiety can participate in photochemical reactions . The chemical reactivity of "2-Chloro-1-(pentamethylphenyl)ethanone" could be explored in the context of its potential as a synthetic intermediate or in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated ethanones can be studied using computational methods such as DFT. For example, the vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties of a pyrazole derivative of chlorinated ethanone were investigated . Similarly, the novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was characterized by spectroscopic techniques and DFT computations, providing insights into its vibrational spectra, atomic charges, and thermodynamic properties . These studies suggest that "2-Chloro-1-(pentamethylphenyl)ethanone" would likely exhibit interesting optical and electronic properties that could be explored using similar methods.

科学的研究の応用

Biotransformation in Drug Synthesis 2-Chloro-1-(pentamethylphenyl)ethanone can be transformed into chiral intermediates for antifungal agents like Miconazole through biotransformation. A study demonstrated this using a bacterial strain for the biocatalysis of a similar compound, achieving high yield and enantiomeric excess, making it a valuable method for drug synthesis (Miao, Liu, He, & Wang, 2019).

Crystal Structure Analysis The crystal structure of related compounds can be determined through X-ray diffraction and other techniques. One study provided insights into the hydrogen bonding and supramolecular network of a related compound, illustrating the importance of these analyses in understanding chemical properties (Majumdar, 2016).

Selective α-Monobromination Compounds like 2-Chloro-1-(pentamethylphenyl)ethanone can undergo selective α-monobromination, a study showed efficient and regioselective bromination of similar ketones, highlighting potential in synthetic chemistry applications (Ying, 2011).

One-Pot Synthesis Techniques Research into one-pot synthesis methods includes transforming similar compounds for the efficient production of heterocycles, as shown in a study focusing on aminobenzo[b]thiophenes (Androsov et al., 2010).

Synthesis of Quinoline Derivatives Studies have explored the synthesis of quinoline derivatives from arylazido ketones, including those similar to 2-Chloro-1-(pentamethylphenyl)ethanone. Such research aids in developing novel organic compounds with potential applications in various fields (Amaresh & Perumal, 1998).

Ultrasonic Studies in Solution Chemistry Ultrasonic studies involving similar aromatic ketones provide insights into the nature of binary interactions in mixtures, crucial for understanding solution chemistry (Tangeda & Nallani, 2005).

Antimicrobial Activity Evaluation Research has been conducted on the antimicrobial activities of synthesized compounds from chloro-substituted ethanones, indicating the potential use of similar compounds in medicinal chemistry (Sherekar, Padole, & Kakade, 2022).

Safety And Hazards

The compound is labeled with the GHS05, GHS07, and GHS08 pictograms, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

特性

IUPAC Name |

2-chloro-1-(2,3,4,5,6-pentamethylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-7-8(2)10(4)13(12(15)6-14)11(5)9(7)3/h6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPLVERXFNZFAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)CCl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380204 |

Source

|

| Record name | 2-chloro-1-(pentamethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(pentamethylphenyl)ethanone | |

CAS RN |

57196-63-1 |

Source

|

| Record name | 2-chloro-1-(pentamethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)